molecular formula C20H19ClO3 B5849049 [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol

[3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol

Cat. No.: B5849049
M. Wt: 342.8 g/mol
InChI Key: ZDEBCCDQSOPOKS-UHFFFAOYSA-N
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Description

[3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C19H19ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a naphthalen-2-ylmethoxy group attached to a phenyl ring, along with a methanol group

Properties

IUPAC Name

[3-chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-2-23-19-11-15(12-22)10-18(21)20(19)24-13-14-7-8-16-5-3-4-6-17(16)9-14/h3-11,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEBCCDQSOPOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with naphthalen-2-ylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug development and testing .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
  • Naphthalen-2-ylmethanol
  • 3,5-Dichloroaniline

Comparison: Compared to similar compounds, [3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

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